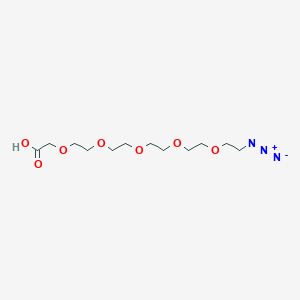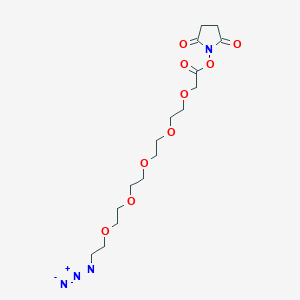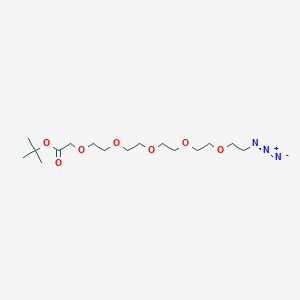
BAY 293 Negative Control
Descripción general
Descripción
BAY 293 Negative Control, also known as BAY 294, is a negative control for BAY 293 . Its chemical name is (S)-6,7-Dimethoxy-2-methyl-N-[1-[4-[2-[(methylamino)methyl]phenyl]thiophene-2-yl]ethyl]quinazolin-4-amine . It is intended for laboratory research use only .
Molecular Structure Analysis
The molecular weight of BAY 293 Negative Control is 448.58 . Its molecular formula is C25H28N4O2S . The exact mass is 448.19 . The elemental analysis shows that it contains C (66.94%), H (6.29%), N (12.49%), O (7.13%), and S (7.15%) .
Physical And Chemical Properties Analysis
BAY 293 Negative Control is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C . The product is stable and soluble, particularly in solution .
Aplicaciones Científicas De Investigación
Control for BAY 293
BAY-294 is the (S)-enantiomer of and the recommended control for the selective SOS1-KRAS interaction inhibitor BAY-293 . It is used in research to validate the effects of BAY-293 by comparing the results obtained with BAY-293 and BAY-294.
Research on KRAS Proteins
BAY-294 is used in research on KRAS proteins, which are often mutated in various types of cancer. It helps in understanding the interaction between SOS1 and KRAS proteins .
Drug Efficacy Studies
BAY-294 is used in drug efficacy studies. By serving as a control, it helps in determining the effectiveness of drugs that target the SOS1-KRAS interaction .
Genomic DNA Control in Biopharmaceutical Manufacturing
BAY 293 Negative Control is used in the detection of residual host cell genomic DNA (gDNA) in biopharmaceuticals . Residual host cell gDNA poses a significant safety risk in biopharmaceutical manufacturing, and its precise detection and quantification are essential .
Validation of Quantitative PCR (qPCR) Assays
BAY 293 Negative Control is used in validating qPCR assays designed to detect residual host gDNA impurities in biologics . It helps ensure reliable, reproducible, and comparable results .
Evaluation of PCR Assays
BAY 293 Negative Control is used in the evaluation of PCR assays. It is used as a control material against highly sensitive PCR assays developed to detect residual human gDNA .
Mecanismo De Acción
Target of Action
The primary target of BAY 293 Negative Control, also known as BAY-294, is SOS1 . SOS1, or Son of Sevenless homolog 1, is a guanine nucleotide exchange factor (GEF) and activator of RAS . RAS proteins are major oncogenes, and mutations in the RAS genes occur frequently in human cancers .
Mode of Action
BAY 293 Negative Control disrupts the interaction between KRAS and its exchange factor SOS1 . It selectively inhibits the KRAS–SOS1 interaction with an IC50 of 21 nM . This inhibition impairs the activation of RAS in tumor cells .
Biochemical Pathways
The inhibition of the KRAS-SOS1 interaction by BAY 293 Negative Control affects the RAS-RAF-MEK-ERK and RAS-PI3K-PDK1-AKT pathways . These pathways are essential for cell survival and proliferation . By inhibiting the activation of RAS, BAY 293 Negative Control can downregulate these pathways .
Pharmacokinetics
It is soluble to 100 mm in dmso and ethanol , which could potentially impact its bioavailability.
Result of Action
BAY 293 Negative Control inhibits the activation of RAS in HeLa cells, with IC50 values in the submicromolar range . It shows efficient antiproliferative activity against wild-type KRAS cell lines (K-562, MOLM-13) and cell lines with KRASG12C mutation (NCI-H358, Calu-1), with IC50s between 1000 to 3500 nM . Furthermore, it efficiently inhibits pERK levels in K-562 cells after incubation for 60 minutes without affecting total protein levels of ERK .
Action Environment
It is noted that sos1 inhibition has synergistic antiproliferative potential when combined with direct covalent krasg12c inhibitors . This suggests that the efficacy of BAY 293 Negative Control could potentially be influenced by the presence of other compounds in the environment.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGLOYDTDILXDA-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY 293 Negative Control | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



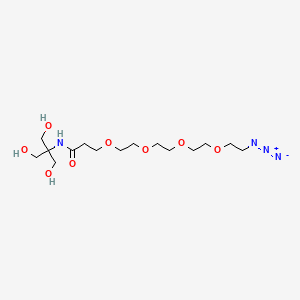
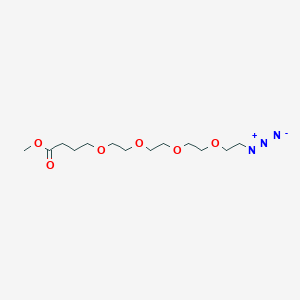

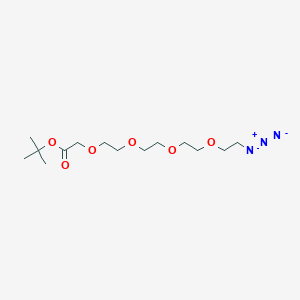

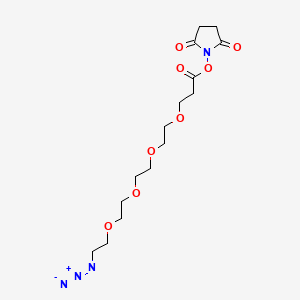
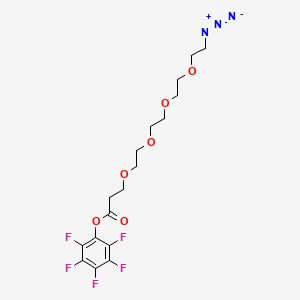
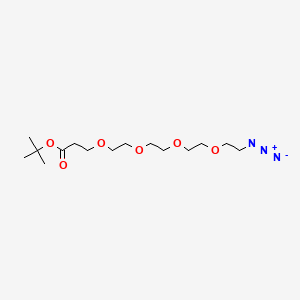
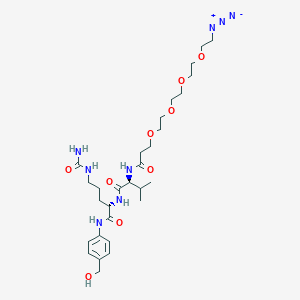
![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)

